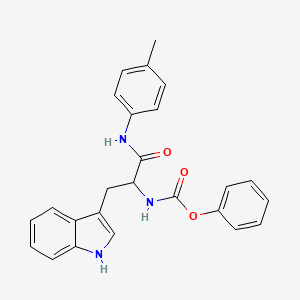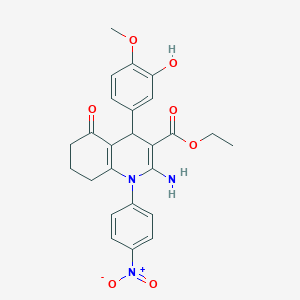![molecular formula C29H54N2O4 B11531827 heptyl N-{4-[(4-{[(heptyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate](/img/structure/B11531827.png)
heptyl N-{4-[(4-{[(heptyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptyl N-{4-[(4-{[(heptyloxy)carbonyl]amino}cyclohexyl)methyl]cyclohexyl}carbamate, with the molecular formula C₄₃H₇₆N₄O₈, is a complex organic compound. It features a heptyl (7-carbon) chain attached to a carbamate functional group, which in turn is linked to a cyclohexyl ring. Let’s explore its synthesis, reactions, applications, and more.
Preparation Methods
Synthetic Routes:
- Heptyl Carbamate Synthesis:
- The synthesis typically involves the reaction of heptylamine (a primary amine with a 7-carbon chain) with phosgene (COCl₂) or a suitable carbonyl chloride.
- The reaction proceeds as follows:
Heptylamine+COCl2→Heptyl N-carbamate
Cyclohexyl Derivatives:
Industrial Production:
- Industrial-scale production methods involve optimized reaction conditions, purification steps, and yield enhancement.
- Specific industrial processes may vary based on proprietary methods used by manufacturers.
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Investigating reactivity, stability, and novel derivatives.
Biology: Studying its effects on biological systems, including potential toxicity.
Medicine: Exploring its pharmacological properties and potential therapeutic applications.
Industry: Possible use as a precursor for other compounds.
Mechanism of Action
- The compound’s mechanism of action depends on its specific targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Similar Compounds:
Properties
Molecular Formula |
C29H54N2O4 |
|---|---|
Molecular Weight |
494.7 g/mol |
IUPAC Name |
heptyl N-[4-[[4-(heptoxycarbonylamino)cyclohexyl]methyl]cyclohexyl]carbamate |
InChI |
InChI=1S/C29H54N2O4/c1-3-5-7-9-11-21-34-28(32)30-26-17-13-24(14-18-26)23-25-15-19-27(20-16-25)31-29(33)35-22-12-10-8-6-4-2/h24-27H,3-23H2,1-2H3,(H,30,32)(H,31,33) |
InChI Key |
AAYOQADWDYNOHR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCOC(=O)NC1CCC(CC1)CC2CCC(CC2)NC(=O)OCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-nitrobenzoate](/img/structure/B11531748.png)

![ethyl (3E)-2-methyl-3-[2-(4-nitrophenyl)hydrazinylidene]-4,5-dioxo-1-phenylprolinate](/img/structure/B11531767.png)
![N-[5-({2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-2-(morpholin-4-yl)acetamide](/img/structure/B11531768.png)
![6-Methoxy-1',3',3'-trimethyl-8-nitro-1',3'-dihydrospiro[chromene-2,2'-indole]](/img/structure/B11531769.png)

![4-Hydroxy-3-methoxybenzaldehyde [4-(2-bromo-4-methylanilino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B11531778.png)
![Prop-2-en-1-yl 4-[(2,6-dimethoxypyrimidin-4-yl)amino]-4-oxobutanoate](/img/structure/B11531785.png)
![2-[(2E)-2-benzylidenehydrazinyl]-N,N-dimethyl-5-nitrobenzenesulfonamide](/img/structure/B11531790.png)
![2-[(6-{[(E)-(2-chloro-6-fluorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B11531800.png)
![3-Fluoro-N'-[(E)-[4-(heptyloxy)phenyl]methylidene]benzohydrazide](/img/structure/B11531820.png)
![1,4-Bis[(2-methyl-5-nitrophenyl)sulfonyl]piperazine](/img/structure/B11531828.png)
![2-({7-Amino-7H-[1,2,4]triazolo[4,3-B][1,2,4]triazol-3-YL}sulfanyl)-N-(pyrazin-2-YL)acetamide](/img/structure/B11531835.png)
![(1S,2R,3aR)-2-(2-chlorophenyl)-7-fluoro-1-(phenylcarbonyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11531843.png)
